molecular formula C16H18N2O7S2 B14116725 Temocillin, Antibiotic for Culture Media Use Only

Temocillin, Antibiotic for Culture Media Use Only

Cat. No.: B14116725
M. Wt: 414.5 g/mol
InChI Key: BVCKFLJARNKCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

. The synthetic route typically involves the following steps:

    Starting Material: Ticarcillin.

    Methoxylation: Introduction of a methoxy group at the 6th position.

    Purification: The product is purified to obtain temocillin.

Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .

Chemical Reactions Analysis

Temocillin undergoes various chemical reactions, including:

    Oxidation: Temocillin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups in temocillin.

    Substitution: Substitution reactions can occur at the methoxy or carboxyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Temocillin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying β-lactamase resistance mechanisms.

    Biology: Employed in microbiological studies to investigate the effects of antibiotics on Gram-negative bacteria.

    Medicine: Utilized in clinical research to develop new treatment protocols for drug-resistant bacterial infections.

    Industry: Applied in the development of culture media for microbiological assays.

Comparison with Similar Compounds

Temocillin is unique among β-lactam antibiotics due to its resistance to β-lactamase enzymes. Similar compounds include:

Temocillin’s uniqueness lies in its high stability against β-lactamase enzymes, making it a valuable tool in treating infections caused by resistant Gram-negative bacteria .

Properties

IUPAC Name

6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCKFLJARNKCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866863
Record name 6-[2-Carboxy(thiophen-3-yl)acetamido]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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